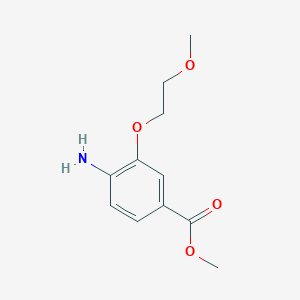
Methyl4-amino-3-(2-methoxyethoxy)benzoate
Descripción general
Descripción
“Methyl4-amino-3-(2-methoxyethoxy)benzoate” is a chemical compound with the CAS Number: 2060031-54-9 . It has a molecular weight of 261.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl4-amino-3-(2-methoxyethoxy)benzoate” is1S/C11H15NO4.ClH/c1-14-5-6-16-10-7-8 (11 (13)15-2)3-4-9 (10)12;/h3-4,7H,5-6,12H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl4-amino-3-(2-methoxyethoxy)benzoate” is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
- Role of Methyl 4-Amino-3-(2-methoxyethoxy)benzoate :
- The crystal structure of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) has been studied. These organic NLO single crystals were grown using the slow solvent evaporation method .
- Additionally, the second-order hyperpolarizability of 2A4MP4HB was theoretically analyzed .
Hepatitis C Virus (HCV) Helicase Inhibitors
- Role of Methyl 4-Amino-3-(2-methoxyethoxy)benzoate :
Materials Science and Crystal Engineering
- Role of Methyl 4-Amino-3-(2-methoxyethoxy)benzoate :
Chemical Research and Characterization
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a complex organic compoundSimilar compounds have been reported to target therespiratory system .
Mode of Action
Compounds with similar structures often interact with their targets throughnucleophilic substitution or free radical reactions . These reactions can involve the removal of a hydrogen atom from a benzylic position, which can be resonance stabilized .
Biochemical Pathways
Similar compounds are known to participate in reactions at the benzylic position, which can involvefree radical bromination , nucleophilic substitution , and oxidation .
Pharmacokinetics
The molecular weight of the compound is151.1626 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been reported to causeacute oral toxicity , skin corrosion/irritation , serious eye damage/eye irritation , and specific target organ toxicity .
Propiedades
IUPAC Name |
methyl 4-amino-3-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVLOVYWENUQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl4-amino-3-(2-methoxyethoxy)benzoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




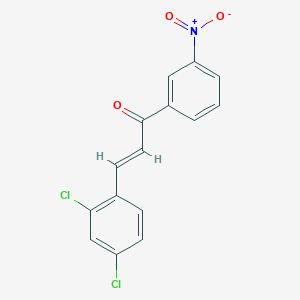
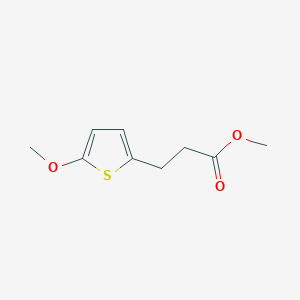
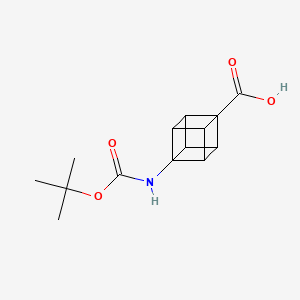
![1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one](/img/structure/B3070107.png)

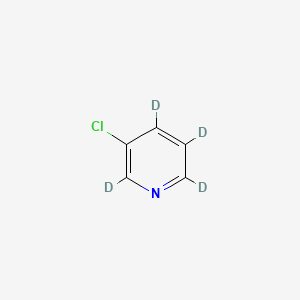

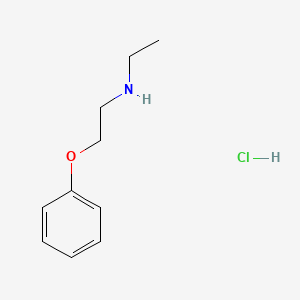
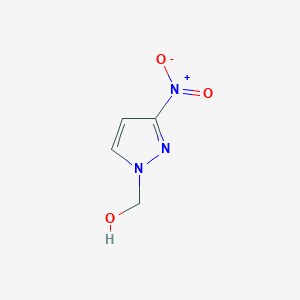
![2-Methylimidazo[1,2-a]pyridin-6-ol](/img/structure/B3070167.png)
